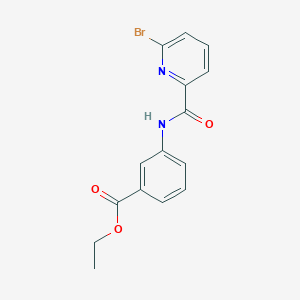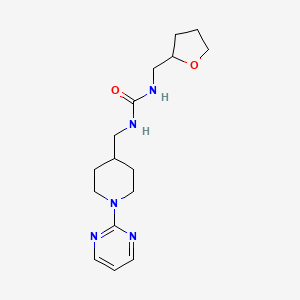![molecular formula C19H20N4O3S B2526985 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208788-09-3](/img/structure/B2526985.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic components and functional groups. Although the specific compound is not directly studied in the provided papers, related structures with benzo[d]oxazole, oxadiazole, and piperidine moieties have been synthesized and characterized, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by NMR, UV-Vis spectroscopy, and X-ray crystallography . Similarly, the synthesis of new 1,3,4-oxadiazole derivatives was achieved using (Z)-3-benzylidene phthalide as a precursor, undergoing reactions such as cycloaddition with hydrazine hydrate and subsequent reactions to yield the final products . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the benzo[d]thiazole derivative was studied both theoretically and experimentally, with its molecular geometry optimized using density functional theory (DFT) and compared with X-ray diffraction data . The crystal structure analysis often reveals the presence of hydrogen bonds and other noncovalent interactions that contribute to the stability of the molecular conformation.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and electronic structure. The electronic transitions and spectral features of related compounds have been studied using time-dependent DFT (TD-DFT) calculations, which can predict how the compound might behave in various chemical reactions . The presence of oxadiazole rings, for instance, is known to confer certain reactivity patterns, such as nucleophilic substitution or participation in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and thermal analysis. For example, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides information on the material's stability against temperature . The frontier molecular orbitals and molecular electrostatic potential maps give insights into the electron distribution and potential reactive sites on the molecule . These analyses are crucial for understanding the properties of the compound and predicting its behavior in different environments.
Scientific Research Applications
Synthesis and Anticancer Agents
A study by Abu‐Hashem and Aly (2017) presents the synthesis of novel compounds, including derivatives with 1,3,4-oxadiazole moieties, showing cytotoxic activities against tumors. These compounds, through their structural diversity, highlight the potential therapeutic applications of such molecules in anticancer research Abu‐Hashem & Aly, 2017.
Antimicrobial Activity
Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, showing significant antibacterial and moderate antifungal activities. This study illustrates the compound's role in developing new antimicrobial agents Vankadari et al., 2013.
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, demonstrating the chemical versatility and potential for creating targeted molecules for various applications. This method's efficiency offers a novel pathway for synthesizing related compounds Amani & Nematollahi, 2012.
Crystal Structure Analysis
Xu et al. (2005) reported on the crystal structure of a compound with a 1,3,4-oxadiazole ring, providing insights into the molecular conformation and intermolecular interactions. Understanding these structural details is crucial for designing molecules with specific biological functions Xu et al., 2005.
Cytotoxic Studies and Docking Studies
Govindhan et al. (2017) synthesized a compound using a click chemistry approach, evaluated its cytotoxicity, and conducted docking studies to understand its interaction with proteins. This research demonstrates the potential of such compounds in drug discovery and development Govindhan et al., 2017.
Antitubercular Activity
Venugopal et al. (2020) designed and synthesized derivatives showing potent anti-tubercular activity, highlighting the compound's relevance in addressing infectious diseases. Docking studies provided insights into the molecular interactions responsible for the observed biological activities Venugopal et al., 2020.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-16(11-27-19-20-14-3-1-2-4-15(14)25-19)23-9-7-13(8-10-23)18-22-21-17(26-18)12-5-6-12/h1-4,12-13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAWVWVGRJCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2526921.png)
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)

